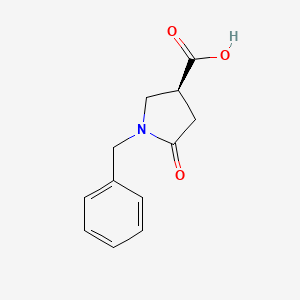

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQDWPBYULGPF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Chiral Verification of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

[1]

Executive Summary

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7) is a critical chiral building block in the synthesis of

This guide addresses the two primary challenges in the development of this synthon:

-

Regioisomeric Confirmation: Distinguishing the 3-carboxy isomer from the thermodynamically stable 2-carboxy isomer.

-

Enantiomeric Purity: Validating the (S)-configuration against the racemate produced by standard Itaconic acid synthesis.

Synthetic Context & Impurity Profile

To elucidate the structure effectively, one must understand the genesis of the molecule. The industrial standard synthesis involves the Aza-Michael addition of benzylamine to itaconic acid, followed by thermal cyclization.[1]

-

Reaction: Itaconic acid + Benzylamine

(Racemic) 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[1] -

Stereochemical Consequence: This reaction creates a chiral center at C3 but lacks facial selectivity, resulting in a racemate (

-1). -

Resolution: The (S)-enantiomer is typically isolated via resolution with chiral amines (e.g.,

-(+)-

Critical Impurities to Monitor:

-

Itaconic Acid / Benzylamine: Unreacted starting materials.

-

Regioisomer: 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid (trace, if isomerization occurs).[1]

-

(R)-Enantiomer: The distomer, which must be quantified via Chiral HPLC.

Spectroscopic Characterization (NMR & MS)[2][3]

Mass Spectrometry (ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the first tier of evidence.

-

Molecular Ion:

(Calculated for C -

Fragmentation Pattern:

-

91.05 (

-

Loss of 46 Da (HCOOH) or 44 Da (CO

) indicates the free carboxylic acid.

-

91.05 (

NMR Strategy: The Regioisomer Proof

The most common error in characterizing this scaffold is confusing it with the 2-carboxylic acid derivative.[1]

Distinguishing Feature:

-

3-Carboxylic Acid (Target): The chiral methine (H3) is flanked by two methylene groups (C2 and C4).

-

2-Carboxylic Acid (Isomer): The chiral methine (H2) is flanked by the Nitrogen and one methylene group (C3).

Table 1: Key

H NMR Signals (DMSO-

, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| COOH | 12.60 | br s | 1H | Exchangeable acidic proton.[1] |

| Ph-H | 7.20 - 7.40 | m | 5H | Aromatic protons (Benzyl).[1] |

| N-CH | 4.42 | AB q ( | 2H | Diastereotopic benzylic protons due to chiral center at C3.[1] |

| N-CH | 3.45 - 3.55 | m | 2H | Ring methylene adjacent to Nitrogen. |

| C-CH-C (H3) | 3.10 - 3.20 | m | 1H | Chiral methine.[1] Key Diagnostic Signal. |

| C-CH | 2.50 - 2.65 | m | 2H | Ring methylene adjacent to Carbonyl (C5).[1] |

HMBC Connectivity (The "Smoking Gun")

To definitively prove the carboxylic acid is at position 3:

-

Look for HMBC correlation from the N-Benzyl protons to C2 and C5 .[1]

-

C2 (approx 48 ppm) should show correlations to H3 (methine).

-

C5 (approx 172 ppm, amide) should show correlations to H4 and H3 .

-

Crucially, H3 must correlate to the COOH carbon (

ppm).

Stereochemical Verification

Since the scalar NMR data for (R) and (S) enantiomers are identical in an achiral environment, Chiral HPLC is mandatory.

Chiral HPLC Method

Based on the separation of similar pyrrolidone-3-carboxylic acids, the Chiralpak IC column (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) is the superior choice due to its tolerance for acidic mobile phases.

-

Column: Daicel Chiralpak IC (

mm, 5 -

Mobile Phase:

-Hexane : Isopropyl Alcohol : TFA (60 : 40 : 0.1).[1] -

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 210 nm (Amide band) and 254 nm (Benzyl).

-

Expected Result: The enantiomers typically resolve with a separation factor (

)-

(Note: Run a racemic standard first to establish retention times for both enantiomers.)

-

Polarimetry

-

Parameter: Specific Optical Rotation

. -

Typical Value: The (S)-enantiomer of 5-oxopyrrolidine-3-carboxylic acid derivatives is generally levorotatory (-) in methanol/water, though this is solvent-dependent.[1]

-

Requirement: Compare against a certified reference standard (CRS) if available, or correlate with the Chiral HPLC peak area.

Visualization of Logic & Structure[1]

Diagram 1: Structure Elucidation Workflow

This flowchart illustrates the decision tree for validating the material.

Caption: Step-by-step logical workflow for validating chemical identity and stereochemical purity.

Diagram 2: HMBC Connectivity Proof

This diagram visualizes the specific NMR correlations required to rule out the 2-carboxylic acid isomer.

Caption: Critical HMBC correlations. The correlation from H3 to the exocyclic Carboxyl carbon confirms the substitution at position 3.[1]

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee%)

Objective: Quantify the ratio of (S) to (R) enantiomers.

-

Sample Preparation: Dissolve 2.0 mg of the sample in 1.0 mL of Ethanol (HPLC grade). Filter through a 0.45

m PTFE syringe filter. -

Instrument Setup:

-

Column: Chiralpak IC (

mm, 5 -

Temp: 25°C.

-

Flow: 1.0 mL/min.[3]

-

-

Mobile Phase Prep:

-

Mix

-Hexane (600 mL) and Isopropyl Alcohol (400 mL). -

Add Trifluoroacetic acid (1.0 mL) to suppress ionization of the carboxylic acid, sharpening the peaks.

-

Degas via sonication for 10 mins.

-

-

Analysis: Inject 10

L. Integrate the two enantiomeric peaks.-

Calculation:

.

-

Protocol B: Chemical Purity (Achiral HPLC)

Objective: Ensure no benzylamine or itaconic acid residues remain.

References

-

Synthesis and Resolution Strategy: Pachamuthu, K., & Vankar, Y. D. (2001). Synthesis of enantiomerically pure 1-substituted 5-oxo-3-pyrrolidinecarboxylic acids. Journal of Organic Chemistry.

-

Chiral HPLC Methodology: MDPI. (2022).[4] From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Molecules.

-

Physical Properties & CAS Verification: Sigma-Aldrich. (2025). Product Specification: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 428518-42-7).[1][5]

-

Analogous Structure Elucidation: National Institutes of Health (NIH). (2025).[6][7][8] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. PubChem / PMC.

Sources

- 1. 51523-00-3(Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]

- 2. PubChemLite - 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid | 428518-42-7 [sigmaaldrich.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl 5-oxoprolinate | C12H13NO3 | CID 2381219 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid CAS number

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

CAS Number: 428518-42-7 (for the (S)-enantiomer) Synonyms: (3S)-1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid; (3S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.

Introduction

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a critical chiral building block in medicinal chemistry. Structurally, it represents a constrained amino acid scaffold, specifically a

Unlike its

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 428518-42-7 (S-isomer); 5733-86-8 (Racemate) |

| Molecular Formula | |

| Molecular Weight | 219.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 100–102 °C (S-isomer); ~144 °C (Racemate) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Chirality | (S)-configuration at C3 |

| pKa | ~3.8 (Carboxylic acid) |

Note on Stereochemistry: The CAS number 428518-42-7 specifically refers to the (S)-enantiomer. The racemate (CAS 5733-86-8) is significantly different in physical properties, particularly melting point. Verification of enantiomeric excess (ee) is crucial before use in asymmetric synthesis.

Synthesis & Manufacturing Methodologies

The synthesis of the pure (S)-enantiomer typically proceeds via one of two primary pathways: the resolution of the racemate (most common industrial route) or asymmetric synthesis using chiral auxiliaries.

Route A: Synthesis and Resolution (Industrial Standard)

This route is favored for its cost-effectiveness and scalability.

-

Cyclocondensation (Racemate Formation):

-

Reagents: Itaconic acid, Benzylamine.

-

Conditions: Reflux in water (Green chemistry approach).

-

Mechanism: Aza-Michael addition of benzylamine to the conjugated double bond of itaconic acid, followed by intramolecular cyclization (lactamization).

-

Yield: High (>80%).

-

-

Optical Resolution:

-

Resolving Agent: (R)- or (S)-

-Methylbenzylamine. -

Protocol: The racemic acid is dissolved in a hot solvent mixture (typically Ethyl Acetate/Isopropanol 70:30). The chiral amine (0.5 eq) is added to form diastereomeric salts. Upon cooling, one diastereomer preferentially crystallizes while the other remains in solution.

-

Liberation: The salt is treated with dilute HCl to liberate the free chiral acid.

-

Route B: Asymmetric Synthesis (High Precision)

For applications requiring ultra-high purity without resolution losses, asymmetric Michael addition is employed.

-

Chiral Auxiliary: Use of O-( $\alpha$-phenylethyl)hydroxylamine as a chiral ammonia equivalent.

-

Process: The auxiliary reacts with itaconic acid to form a diastereomerically pure lactam intermediate. The auxiliary is subsequently cleaved (e.g., via hydrogenolysis) to yield the target scaffold.

Figure 1: Industrial synthesis workflow via classical resolution.

Applications in Drug Discovery

The (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the transition states of peptide hydrolysis and its rigid control over substituent vectors.

Autotaxin (ATX) Inhibitors

Autotaxin is a key enzyme involved in generating Lysophosphatidic Acid (LPA), a lipid mediator implicated in fibrosis and cancer.

-

Mechanism: The pyrrolidine ring mimics the core of LPA. The carboxylic acid at C3 interacts with the zinc-binding active site of ATX.

-

Utility: The (S)-isomer provides the correct stereochemistry to fit the hydrophobic pocket of the ATX enzyme, serving as a core scaffold for potent inhibitors (IC50 < 50 nM).

Antimicrobial & Anticancer Agents

Derivatives of this acid, particularly hydrazones formed at the carboxylic position, have shown significant activity against multi-drug resistant (MDR) bacteria.

-

Target: Gram-positive pathogens (e.g., S. aureus).

-

Modification: The carboxylic acid is converted to a hydrazide, which is then condensed with aldehydes to form hydrazones. These derivatives disrupt bacterial biofilms.

Peptidomimetics (Beta-Lactam Precursors)

The scaffold serves as a precursor for

-

Reaction: Curtius rearrangement of the carboxylic acid yields the corresponding isocyanate, which can be trapped to form 3-amino-pyrrolidines, essential for synthesizing novel

-lactam antibiotics and GABA analogs.

Figure 2: Therapeutic applications and derivatization pathways.

Analytical Characterization

To ensure the integrity of the (S)-isomer, the following analytical protocols are mandatory.

Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralpak AD-H or AS-H (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol (typically 90:[1]10) with 0.1% TFA.[1]

-

Detection: UV at 210 nm or 254 nm.

-

Acceptance Criteria: ee > 98%.

NMR Spectroscopy

-

1H NMR (DMSO-d6, 400 MHz):

- 12.7 (s, 1H, COOH)

- 7.2–7.4 (m, 5H, Ar-H)

- 4.4 (d, 1H, N-CH2-Ar)

- 4.3 (d, 1H, N-CH2-Ar)

- 3.5 (m, 2H, Ring CH2)

- 3.1 (m, 1H, Chiral CH)

- 2.6 (m, 2H, Ring CH2)

-

Diagnostic Signal: The splitting of the benzylic protons (AB system) confirms the rigidity and chirality of the ring.

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Signal Word: Warning.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8 °C. Keep container tightly closed to prevent moisture absorption (hygroscopic).

References

-

Sigma-Aldrich. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Sheet. Link

-

Vainauskas, V., et al. (2022).[2] "Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid." ResearchGate. Link

-

Matulis, D., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. Link

-

Kleban, I., et al. "O-(α-Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution of 5-oxopyrrolidine-3-carboxylic acids." Enamine Technical Notes. Link

-

PubChem. "1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid (Compound Summary)." National Library of Medicine. Link

Sources

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid molecular weight

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid: Molecular Weight & Technical Profile

Part 1: Core Directive & Executive Summary

The Core Truth: The molecular weight of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is 219.24 g/mol .[1]

This value is not merely a number; it is the stoichiometric anchor for every reaction in which this compound serves as a chiral building block. In drug discovery, particularly for Nav1.8 inhibitors and antimicrobial peptidomimetics , this scaffold (

Technical Snapshot:

| Property | Value |

|---|---|

| Molecular Weight (Average) | 219.24 g/mol |

| Monoisotopic Mass | 219.0895 Da |

| Molecular Formula |

Part 2: Physicochemical Architecture & Synthesis

The Molecular Scaffold

The compound consists of a pyrrolidin-2-one (gamma-lactam) core. The "5-oxo" designation in the name typically refers to the carbonyl adjacent to the nitrogen, though IUPAC numbering for pyrrolidine often places the nitrogen at position 1 and the carbonyl at 2 (hence "2-oxo"). However, in the context of 3-carboxylic acid derivatives derived from itaconic acid, the "5-oxo" nomenclature is frequently used to denote the position relative to the carboxylate or substituent numbering.

-

N-1 Position: Benzylated (protects the amide nitrogen, increases lipophilicity).

-

C-3 Position: Carboxylic acid (the reactive handle for coupling).

-

C-5 Position: Ketone (part of the lactam ring).

Synthesis & Chiral Genesis

The synthesis of the (S)-enantiomer is a study in controlling stereochemistry. While the racemic mixture is easily accessible via the thermal reaction of itaconic acid and benzylamine , obtaining the pure (S)-isomer requires either optical resolution or asymmetric synthesis .

Method A: The Itaconic Acid Route (Racemic Synthesis + Resolution) This is the workhorse method for bulk preparation.

-

Condensation: Itaconic acid reacts with benzylamine in water or xylene at reflux.

-

Cyclization: The intermediate undergoes an intramolecular aza-Michael addition to form the lactam ring.

-

Resolution: The resulting racemate is resolved using a chiral base (e.g., (R)-phenylethylamine) to crystallize the (S)-enantiomer salt.

Method B: Asymmetric Hydrogenation (High-Tech) For pharmaceutical grades requiring >99% ee (enantiomeric excess), asymmetric hydrogenation of a pyrrole precursor using a Ruthenium-BINAP catalyst is employed.

Figure 1: Synthetic pathway from Itaconic acid to the pure (S)-enantiomer.

Part 3: Analytical Validation (Self-Validating Protocols)

As a scientist, you cannot rely on the label. You must validate the identity and purity.

Mass Spectrometry (LC-MS)

The molecular weight is confirmed by observing the protonated molecular ion

-

Expected Peak:

(Positive Mode). -

Fragmentation Pattern:

-

(Loss of

- (Tropylium ion, characteristic of benzyl group).

-

(Loss of

Protocol:

-

Dissolve 1 mg of sample in 1 mL MeOH:H2O (50:50) + 0.1% Formic Acid.

-

Inject 5

L into an ESI-MS system (Scan range 100–500 Da). -

Pass Criteria: Dominant peak at 220.1

0.5 Da.

Nuclear Magnetic Resonance ( -NMR)

The (S)-enantiomer is distinguished by its purity, but the connectivity is proven by the benzyl protons and the succinic ring protons.

-

Solvent:

or -

Key Signals:

- 7.2–7.4 ppm (Multiplet, 5H, Aromatic Benzyl).

-

4.4–4.5 ppm (AB System, 2H,

- 3.5–3.8 ppm (Multiplet, 1H, Chiral CH at C3).

-

2.5–2.9 ppm (Multiplets, 4H, Ring

Optical Rotation

To confirm you have the (S)-isomer and not the (R)-isomer or racemate:

-

Standard:

to

Part 4: Applications in Drug Development

The 219.24 MW scaffold is not a final drug but a privileged intermediate .

Nav1.8 Inhibitors (Pain Management)

The 5-oxopyrrolidine-3-carboxamide derivatives are potent inhibitors of the voltage-gated sodium channel Nav1.8. The (S)-configuration at the C3 position is often critical for binding affinity within the channel pore. The carboxylic acid is converted to an amide to link with pharmacophores like substituted aryls.

Antimicrobial Peptidomimetics

This compound acts as a gamma-amino acid equivalent . When incorporated into peptide chains, the lactam ring restricts conformational freedom, potentially stabilizing secondary structures (like beta-turns) that are vital for disrupting bacterial membranes or binding to enzymes.

Figure 2: Downstream utility of the scaffold in medicinal chemistry.

References

-

Sigma-Aldrich. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Sheet. Link

-

PubChem. Compound Summary: 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[4] National Library of Medicine. Link

-

MDPI Pharmaceuticals. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. 2022. Link

-

Organic Syntheses. Itaconic Acid and Derivatives. Org. Synth. 1943, Coll. Vol. 2, 368. Link

-

Merck Sharp & Dohme Corp. Patent WO2021257420A1: 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors. 2021. Link

Sources

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid synthesis from itaconic acid

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid: Synthesis & Resolution Guide

Abstract This technical guide details the scalable synthesis of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid, a critical chiral pyrrolidone scaffold used in the development of peptidomimetics and GAT (GABA transporter) inhibitors. The protocol utilizes a cost-effective, two-stage process: the aqueous aza-Michael addition/cyclization of itaconic acid with benzylamine to form the racemate, followed by classical optical resolution using a chiral amine to isolate the (S)-enantiomer.

Synthetic Strategy & Rationale

The synthesis targets the (S)-enantiomer of the 5-oxopyrrolidine-3-carboxylic acid core. While asymmetric synthesis using chiral catalysts is possible, the industrial standard for this specific scaffold relies on the resolution of the racemate due to the low cost of itaconic acid and the high efficiency of diastereomeric salt crystallization.

Core Workflow:

-

Racemic Assembly: Thermal reaction of itaconic acid and benzylamine in water. This "green" step proceeds via a cascade aza-Michael addition followed by intramolecular lactamization.

-

Optical Resolution: Separation of the (S)-enantiomer via diastereomeric salt formation using (S)-(-)-1-Phenylethylamine [(S)-PEA].

-

Salt Liberation: Acidification to yield the enantiopure free acid.

Experimental Protocols

Step 1: Synthesis of (±)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Principle:

Itaconic acid acts as a Michael acceptor. Benzylamine attacks the

Materials:

-

Itaconic acid (1.0 equiv)

-

Benzylamine (1.0 equiv)

-

Solvent: Deionized Water

-

Reagents: Conc. HCl (for workup)

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Itaconic Acid (13.0 g, 100 mmol) in Water (50 mL) .

-

Addition: Add Benzylamine (10.7 g, 100 mmol) dropwise over 10 minutes. Note: Exothermic reaction. The suspension will dissolve to form a clear solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours . Monitor by TLC (EtOAc/MeOH/AcOH 9:1:0.1) or HPLC for the disappearance of itaconic acid.

-

Workup: Cool the reaction mixture to room temperature (20–25°C).

-

Acidification: Acidify the solution to pH 1–2 using Conc. HCl . The product will precipitate as a white solid.

-

Isolation: Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid and wash with cold water (2 x 20 mL).

-

Drying: Dry the solid in a vacuum oven at 50°C.

-

Expected Yield: 85–95% (approx. 19–21 g).[1]

-

Appearance: White crystalline powder.

-

MP: 142–144°C (Racemate).

-

Step 2: Optical Resolution to (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Principle: The racemic acid reacts with a chiral base, (S)-(-)-1-Phenylethylamine, to form two diastereomeric salts: [(S)-Acid · (S)-Base] and [(R)-Acid[2] · (S)-Base]. These salts possess different solubilities in ethanol/isopropanol, allowing the target (S,S)-salt to be isolated by fractional crystallization.

Materials:

-

(±)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (from Step 1)

-

Resolving Agent: (S)-(-)-1-Phenylethylamine (0.5 – 1.0 equiv)

-

Solvent: Ethanol (95%) or Isopropanol

Protocol:

-

Dissolution: Suspend (±)-Acid (10.0 g, 45.6 mmol) in Ethanol (150 mL) at 70°C.

-

Salt Formation: Add (S)-(-)-1-Phenylethylamine (5.5 g, 45.6 mmol) dropwise. Stir until a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then chill to 4°C overnight.

-

Observation: The less soluble diastereomeric salt (typically the (S,S)-salt in this solvent system) will crystallize.[3]

-

-

Filtration: Filter the crystals and wash with cold ethanol.

-

Recrystallization: Recrystallize the wet cake from hot ethanol (approx. 10 mL/g) to upgrade chiral purity to >99% ee.

-

Liberation: Suspend the purified salt in Water (50 mL) and treat with 1M HCl until pH < 2.

-

Extraction: Extract the liberated free acid with Ethyl Acetate (3 x 30 mL) . Dry the organic layer over MgSO₄ and concentrate in vacuo.

-

Target: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[4]

-

MP: ~100°C.

-

Optical Rotation:

negative (c=1, MeOH). Verify specific rotation against CoA.

-

Analytical Data & Characterization

| Parameter | Racemic Compound | (S)-Enantiomer |

| CAS Number | 5733-86-8 | 428518-42-7 |

| Molecular Weight | 219.24 g/mol | 219.24 g/mol |

| Melting Point | 142–146°C | 98–102°C |

| Appearance | White crystalline solid | White solid |

| Solubility | DMSO, MeOH, slightly in H2O | DMSO, MeOH |

NMR Characterization (DMSO-d6):

-

1H NMR (400 MHz):

12.65 (s, 1H, COOH), 7.20-7.40 (m, 5H, Ar-H), 4.42 (d, 1H, N-CH-Ar), 4.38 (d, 1H, N-CH-Ar), 3.45 (m, 2H, Ring-CH2), 2.50-2.70 (m, 3H, Ring-CH + Ring-CH2). -

13C NMR:

174.4 (COOH), 172.2 (Lactam C=O), 136.5 (Ar-C), 128.8, 128.3, 127.9 (Ar-CH), 51.0 (N-CH2), 46.5 (Ring-CH2), 36.2 (Ring-CH), 33.7 (Ring-CH2).

Mechanistic & Workflow Visualization

Figure 1: Reaction Pathway & Resolution Logic

Caption: Synthesis of the racemic scaffold followed by optical resolution via diastereomeric salt crystallization.

Figure 2: Aza-Michael Cyclization Mechanism

Caption: Step-wise mechanism of the cascade reaction converting itaconic acid to the pyrrolidone core.

References

-

MilliporeSigma. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Sheet. Sigma-Aldrich.[4] Link

-

PubChem. 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (Compound Summary). National Library of Medicine. Link

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules 2022. Link

-

ResearchGate. Resolution of 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid. (Schematic Overview). Link

-

Enamine. O-(α-Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 4. (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid | 428518-42-7 [sigmaaldrich.com]

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid: A Chiral Keystone in Modern Drug Discovery

Executive Summary & Structural Rationale

The pursuit of novel therapeutics for central nervous system (CNS) disorders, neurodegeneration, and oncology relies heavily on the availability of versatile, stereochemically pure building blocks. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7) has emerged as a critical chiral intermediate in medicinal chemistry.

The structural brilliance of this compound lies in its trifunctional nature:

-

The Pyrrolidin-2-one Core: This saturated, five-membered nitrogen heterocycle mimics endogenous amino acid neurotransmitters (such as GABA and glutamate). Its

-hybridized nature allows for "pseudorotation," providing excellent three-dimensional (3D) spatial coverage that flat, aromatic rings cannot achieve[1]. -

The N-Benzyl Group: The addition of a benzyl moiety enhances the lipophilicity of the scaffold, a critical parameter for crossing the blood-brain barrier (BBB) in CNS-targeted drug design[1].

-

The C3 Carboxylic Acid Handle: This functional group serves as a highly reactive vector for downstream modifications, including amidation, esterification, and hydrazinolysis, enabling the synthesis of complex multi-target molecular hybrids[1][2].

This whitepaper provides an in-depth technical guide on the physicochemical properties, self-validating synthetic protocols, and pharmacological applications of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Physicochemical Profiling

Before utilizing this intermediate in multi-step syntheses, it is critical to understand its baseline physicochemical properties to ensure proper handling, storage, and reaction planning.

Table 1: Physicochemical Properties of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

| Parameter | Value / Description |

| Chemical Formula | |

| Molecular Weight | 219.24 g/mol |

| CAS Registry Number | 428518-42-7 |

| Melting Point | ~100 °C |

| Boiling Point | 471.3 ± 45.0 °C at 760 mmHg |

| Storage Temperature | 4 °C (Refrigerated) |

| Physical Form | White to off-white solid |

| Stereochemistry | (S)-enantiomer (C3 stereocenter) |

Synthetic Methodologies: Protocols & Causality

The synthesis of the (S)-enantiomer is typically achieved through the construction of the racemic pyrrolidone core followed by rigorous chiral resolution. The choice of starting materials—benzylamine and itaconic acid (methylidenesuccinic acid)—is driven by atom economy and the spontaneous cyclization of the intermediate formed via Michael addition and subsequent amidation[2].

Step-by-Step Protocol: Synthesis & Resolution

Phase 1: Synthesis of Racemic 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Causality: Fusion of benzylamine and itaconic acid in an aqueous medium or solvent-free environment drives the formation of the lactam ring through a highly efficient condensation reaction[2].

-

Equimolar Mixing: Suspend itaconic acid (1.0 eq) in distilled water. Slowly add benzylamine (1.0 eq) dropwise under continuous stirring. The reaction is exothermic.

-

Thermal Fusion: Heat the reaction mixture to reflux (or fuse at 100–130 °C if solvent-free) for 4 to 5 hours until the consumption of starting materials is confirmed by TLC (Thin Layer Chromatography).

-

Precipitation: Cool the mixture to room temperature. Acidify with 1M HCl to induce the precipitation of the crude racemic acid.

-

Purification: Filter the white solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield the racemic product (Yield: ~75%)[2].

Phase 2: Chiral Resolution to the (S)-Enantiomer Causality: Because biological targets (like enzymes and receptors) are inherently chiral, utilizing the racemic mixture often results in a 50% loss of efficacy or off-target toxicity. Diastereomeric salt formation allows for physical separation.

-

Salt Formation: Dissolve the racemic mixture in a polar solvent (e.g., hot ethanol). Add 0.5 equivalents of a resolving agent, such as (R)-(+)-1-phenylethylamine.

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (S)-acid typically exhibits lower solubility and crystallizes out of the mother liquor.

-

Acidification & Recovery: Filter the crystals and suspend them in water. Acidify with dilute HCl to break the salt, precipitating the pure (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

-

Self-Validation (Analytical QC):

-

IR Spectroscopy: Confirm peaks at 1627

(acid C=O), 1734 -

1H-NMR (DMSO-d6): Verify the benzyl

singlet at -

Chiral HPLC: Run the product on a CHIRALPAK IA column (eluted with 5% MeOH/CH2Cl2 in hexanes) to confirm an enantiomeric excess (ee) of >98%[3].

-

Fig 1. Synthetic workflow and chiral resolution of the (S)-pyrrolidine intermediate.

Applications in Advanced Drug Discovery

The (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in the development of multi-target directed ligands (MTDLs).

Endocannabinoid System Modulators (MAGL Inhibitors)

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), a key endocannabinoid. Inhibiting MAGL increases 2-AG levels, providing potent analgesic, anti-inflammatory, and anticancer effects without the psychoactive side effects associated with direct CB1 receptor agonists[2]. Researchers have successfully fused 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with 2-aminophenol using polyphosphoric acid to generate benzoxazole-clubbed 2-pyrrolidinones. These derivatives exhibit nanomolar inhibitory potency against MAGL[2].

Fig 2. Endocannabinoid system modulation via MAGL inhibition by pyrrolidine derivatives.

Nootropic Agents for Alzheimer's Disease

Alzheimer's disease (AD) etiology is highly complex, necessitating drugs that hit multiple targets simultaneously. By subjecting 1-benzyl-5-oxopyrrolidine-3-carboxylic acid to hydrazinolysis and subsequent cyclization with substituted isothiocyanates, chemists have developed N-benzylpyrrolidine-1,2,4-triazole hybrids[1].

These compounds demonstrate balanced enzyme inhibition against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and

Relaxin-3/RXFP3 System Antagonists

The neuropeptide Relaxin-3 and its receptor RXFP3 are heavily implicated in stress, anxiety, and feeding behaviors. Condensation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with specific anilines (facilitated by converting the acid to an acid chloride using

Table 2: Comparative Pharmacological Targets of Pyrrolidine Derivatives

| Target System | Disease Indication | Mechanism of Action | Derivative Functionalization |

| MAGL [2] | Pain, Cancer | Enzyme Inhibition (Prevents 2-AG breakdown) | Benzoxazole coupling at C3 |

| AChE / BACE-1 [1] | Alzheimer's Disease | Multi-target Enzyme Inhibition & | 1,2,4-triazole hybridization at C3 |

| RXFP3 [3] | Anxiety, Metabolic Disorders | Receptor Antagonism | Oxadiazolyl-phenyl amide at C3 |

Conclusion

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid represents a triumph of rational drug design. Its precise stereochemistry, combined with a highly tunable carboxylic acid handle and a BBB-permeable benzyl group, makes it an indispensable tool for synthesizing next-generation therapeutics. Strict adherence to chiral resolution protocols and analytical validation ensures the integrity of the downstream multi-target directed ligands.

References

-

Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase MDPI - Pharmaceuticals URL:[Link]

-

Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

-

Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Spectroscopic data of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Technical Whitepaper: Spectroscopic Characterization & Synthesis of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7) is a critical chiral building block in the synthesis of pyrrolidone-based pharmaceuticals, including nootropic agents (racetams) and peptidomimetics.[1] Its structural rigidity, provided by the

This technical guide provides a comprehensive spectroscopic profile, synthesis logic, and resolution protocols for researchers in medicinal chemistry.[1] It addresses the challenge of distinguishing the 3-carboxylic acid isomer from its 2-carboxylic acid (pyroglutamic) analogs and details the self-validating analytical methods required for high-purity isolation.[1]

Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid |

| CAS Number | 428518-42-7 (S-isomer); 5733-86-8 (Racemate) |

| Molecular Formula | |

| Molecular Weight | 219.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 100–102 °C (Racemate); Enantiomers may exhibit sharp distinct MPs |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Calc.) | ~4.2 (Carboxylic acid) |

Synthesis & Chiral Resolution Workflow

The industrial standard for accessing the (S)-enantiomer involves the cyclization of itaconic acid with benzylamine to form the racemate, followed by optical resolution.[1] Direct asymmetric synthesis is possible but often less cost-effective for this specific scaffold.[1]

Reaction Mechanism & Pathway

The synthesis exploits the aza-Michael addition of benzylamine to the conjugated double bond of itaconic acid, followed by thermal cyclodehydration.[1]

Step 1: Aza-Michael Addition

Benzylamine attacks the

Resolution Protocol (Self-Validating)

To isolate the (S)-isomer from the racemic mixture, a classical resolution using a chiral amine is recommended.[1]

-

Resolving Agent: (R)-(+)-

-Methylbenzylamine.[1][2] -

Solvent System: Ethanol/Water (9:1).

-

Validation: The diastereomeric salt crystallizes out. The salt is then acidified (HCl) to release the free (S)-acid.

Process Visualization

The following diagram illustrates the synthesis and resolution logic.

Caption: Synthesis of the racemate via thermal cyclization followed by optical resolution to yield the (S)-enantiomer.

Spectroscopic Characterization

The following data sets are critical for confirming the structure and purity of the isolated compound.

H NMR Spectroscopy (400 MHz, DMSO- )

Note: The methylene protons at C2 and C4 are diastereotopic due to the chiral center at C3, often appearing as complex multiplets rather than simple doublets.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.60 | Broad s | 1H | -COOH | Exchangeable with |

| 7.20 – 7.40 | Multiplet | 5H | Ar-H | Phenyl group protons (Benzyl).[1] |

| 4.42 | AB System ( | 2H | N-CH | Diastereotopic benzylic protons confirm chiral environment.[1] |

| 3.20 – 3.35 | Multiplet | 1H | C3-H | Methine proton at the chiral center.[1] |

| 2.55 – 2.75 | Multiplet | 2H | C4-H | Methylene |

| 3.45 – 3.60 | Multiplet | 2H | C2-H | Methylene adjacent to Nitrogen.[1] |

Interpretation Guide:

-

The Benzylic Split: In achiral environments, the benzyl

is often a singlet.[1] In this chiral molecule, these protons are diastereotopic (magnetically non-equivalent), often appearing as an AB quartet or a split singlet. -

Absence of Methyl: Ensure no singlet appears around 3.7 ppm (which would indicate the methyl ester derivative, a common impurity).

C NMR Spectroscopy (100 MHz, DMSO- )

| Chemical Shift ( | Assignment |

| 174.5 | C OOH (Carboxylic Acid) |

| 171.8 | N-C =O (Lactam Carbonyl) |

| 136.2 | Ar-C (Ipso carbon) |

| 128.8, 127.9, 127.5 | Ar-C (Ortho, Meta, Para) |

| 49.8 | N-C H |

| 47.5 | C 2 (Ring Methylene) |

| 35.8 | C 3 (Chiral Methine) |

| 32.4 | C 4 (Ring Methylene) |

Infrared (IR) Spectroscopy (KBr Pellet)

-

3200 – 2500 cm

: Broad O-H stretch (Carboxylic acid dimer).[1] -

1715 – 1730 cm

: C=O stretch (Carboxylic acid).[1] Note: This is typically higher frequency than the lactam.[1] -

1640 – 1680 cm

: C=O stretch (Lactam/Amide).[1] Strong intensity. -

700 & 750 cm

: Monosubstituted benzene ring deformations.[1]

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

) -

Molecular Ion

: 220.1 m/z -

Sodium Adduct

: 242.1 m/z -

Fragmentation: Loss of benzyl group (91 m/z) is a common fragment in high-energy collisions.[1]

Quality Control & Stereochemical Validation

Trustworthiness in chiral synthesis requires proving the enantiomeric excess (ee).

Specific Rotation ( )

-

Typical Value: The rotation is highly solvent-dependent.[1]

-

Literature Range:

to -

Protocol: Dissolve 100 mg of dried sample in 10 mL of HPLC-grade methanol. Measure in a 1 dm cell at 20°C using the Sodium D-line (589 nm).[1]

Chiral HPLC Method

To determine Enantiomeric Excess (ee%):

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (Trifluoroacetic acid is crucial to suppress ionization of the free acid).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm or 254 nm.[1]

-

Expectation: The enantiomers should show baseline separation.

Structural Connectivity Diagram (COSY Logic)

This diagram visualizes the proton-proton coupling networks expected in the 2D-NMR (COSY) spectrum, essential for confirming the regiochemistry (3-carboxy vs 2-carboxy).[1]

Caption: 1H-1H COSY correlations. Note the strong coupling between C3-H and both adjacent methylene groups (C2 and C4), confirming the acid is at position 3.[1]

References

-

Synthesis of Pyrrolidone-3-carboxylic Acids

- Resolution Methodologies: Source: Enamine Ltd. (2024). O-(α-Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution of 5-oxopyrrolidine-3-carboxylic acids.

-

Spectroscopic Standards (IR/NMR)

-

Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text for interpreting the lactam vs. acid IR shifts).

-

-

Chiral Analysis Guidelines

-

Source: Sigma-Aldrich.[1] (n.d.). (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Specification.

-

Sources

- 1. 51523-00-3(Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzyl 5-oxoprolinate | C12H13NO3 | CID 2381219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 51523-00-3(Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]

- 5. (R)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid [sigmaaldrich.com]

- 6. (R)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid 95% | CAS: 2891581-62-5 | AChemBlock [achemblock.com]

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid solubility and stability

An In-depth Technical Guide: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: A Comprehensive Profile of Solubility and Stability

Abstract

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of L-pyroglutamic acid, is a versatile chiral building block in pharmaceutical and chemical synthesis. Its utility in drug development hinges on a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides an in-depth analysis of these critical parameters. We will explore the compound's solubility profile, drawing parallels with structurally related molecules, and detail the primary factors influencing its stability, with a focus on pH and temperature. This document is intended to serve as a crucial resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to ensure the integrity and successful application of this compound.

Introduction and Physicochemical Profile

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, also known as (3S)-1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, belongs to the family of pyroglutamic acid derivatives. The structure features a gamma-lactam (a five-membered cyclic amide) core, a carboxylic acid functional group conferring acidic properties, and a benzyl group attached to the nitrogen atom, which provides steric bulk and influences its solubility in organic media. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic frameworks and bioactive molecules.[1]

A precise understanding of its physical and chemical properties is the cornerstone of its effective use in research and development.

Table 1: Physicochemical Properties of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₃ | |

| Molecular Weight | 219.24 g/mol | |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | ~100 °C - 144 °C | [2] |

| Boiling Point | 471.3 ± 45.0 °C at 760 mmHg | |

| Purity | ≥98% (Typical) | [2] |

| CAS Number | 428518-42-7 |

Note: The reported melting point varies between sources, which may be due to different polymorphic forms or measurement conditions.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in synthetic reactions, formulation development, and biological assays. The molecular structure of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid—containing both a polar carboxylic acid group and a non-polar benzyl group—suggests a nuanced solubility profile across a range of solvents.

Qualitative Solubility Analysis

Direct, quantitative solubility data for this specific compound is not extensively published. However, by examining its structural analogue, L-pyroglutamic acid, we can establish a reliable predictive framework. L-pyroglutamic acid is soluble in water, alcohol, acetone, and acetic acid, but only slightly soluble in less polar solvents like ethyl acetate and insoluble in non-polar solvents like ether.[3] The addition of the benzyl group to the nitrogen atom in our target compound significantly increases its lipophilicity. Therefore, we can predict a decrease in aqueous solubility and a corresponding increase in solubility in common organic solvents compared to the parent L-pyroglutamic acid.

The carboxylic acid moiety implies that the compound's solubility in aqueous media will be highly dependent on pH. In basic solutions, the carboxylic acid will be deprotonated to its carboxylate form, which is significantly more polar and thus more soluble in water.

Table 2: Predicted Solubility of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water (pH < 4) | High | Low | The carboxylic acid is protonated and less polar. |

| Water (pH > 8) | High | Moderate to High | The carboxylic acid is deprotonated to the highly polar carboxylate salt. |

| Methanol / Ethanol | High | High | Polar protic solvents capable of hydrogen bonding with the carboxylic acid. |

| Acetone | Medium | Moderate to High | Aprotic polar solvent capable of dissolving both polar and non-polar moieties.[3][4] |

| Acetonitrile | Medium | Moderate | A common solvent in reversed-phase chromatography for similar compounds.[5] |

| Dimethyl Sulfoxide (DMSO) | High | High | A powerful aprotic polar solvent, often used for stock solutions of research compounds.[6][7] |

| Dichloromethane (DCM) | Low | Moderate | The benzyl group and pyrrolidinone ring enhance solubility in chlorinated solvents. |

| Ethyl Acetate | Medium | Moderate | Less polar than alcohols, but should still be a viable solvent. |

| Toluene | Low | Low | The overall polarity of the molecule is likely too high for significant solubility. |

| Hexane / Heptane | Very Low | Insoluble | Non-polar aliphatic solvents are unlikely to dissolve the compound. |

Experimental Protocol: Solubility Determination via Isothermal Saturation

To obtain quantitative solubility data, the isothermal saturation method is a robust and widely accepted technique.[8] This protocol ensures that the solution is in equilibrium with the solid phase at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of solid (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.

-

Calculate the concentration of the compound in the saturated solution by comparing its peak area to a standard curve prepared from known concentrations.

-

-

Data Reporting: Express solubility in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Stability Profile

The chemical stability of an active compound is paramount for its storage, formulation, and ultimate efficacy. The core structure of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid contains a gamma-lactam ring, which is the primary site of potential degradation.

Key Factors Influencing Stability

pH-Dependent Hydrolysis: The lactam ring, being a cyclic amide, is susceptible to hydrolysis. This degradation is catalyzed by both acid and base.[9]

-

Acidic Conditions: Under strong acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water, leading to ring-opening and formation of the corresponding gamma-amino acid.

-

Basic Conditions: Under basic conditions, the lactam is susceptible to nucleophilic attack by hydroxide ions, which is generally a more aggressive pathway for amide hydrolysis. This also results in ring-opening.[10]

Similar to many β-lactam antibiotics, the degradation rate often follows a U-shaped profile as a function of pH, with a region of maximum stability typically found in the slightly acidic to neutral pH range (pH 4-7).[9]

Temperature: As with most chemical reactions, the rate of hydrolytic degradation is accelerated by increased temperature. Vendor-supplied information recommends storage at refrigerated temperatures (e.g., 4°C) to minimize degradation and ensure long-term stability. For solutions, especially stock solutions in solvents like DMSO, storage at -20°C or -80°C is advisable to prolong shelf-life.[7][11]

Light (Photostability): While no specific data on photostability was found, compounds with aromatic rings and carbonyl groups can sometimes be susceptible to photodegradation. It is standard practice in drug development to evaluate photostability according to ICH Q1B guidelines. As a precautionary measure, the solid compound and its solutions should be protected from prolonged exposure to direct light.

Potential Degradation Pathway

The most probable degradation pathway under common laboratory and storage conditions is the hydrolysis of the gamma-lactam ring.

Caption: Primary hydrolytic degradation pathway of the lactam ring.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a molecule. This involves subjecting the compound to conditions more severe than accelerated stability testing.

Methodology:

-

Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature or slightly heat (e.g., 40°C) for a shorter duration, as base hydrolysis is often faster.

-

Oxidative Degradation: Add 3-6% H₂O₂ and keep at room temperature.

-

Thermal Stress: Heat the solution at 60-80°C.

-

Photolytic Stress: Expose the solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acidic and basic samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a stability-indicating LC-MS method. This allows for the separation of the parent peak from any degradation products and provides mass information to help identify those products.

-

Evaluation: Calculate the percentage of degradation and identify the major degradation products formed under each stress condition.

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest with a predictable, yet nuanced, solubility and stability profile. Its solubility is governed by the interplay between its polar carboxylic acid group and its non-polar benzyl and pyrrolidinone moieties, showing good solubility in polar organic solvents and pH-dependent solubility in aqueous media. The primary stability concern is the hydrolytic cleavage of the gamma-lactam ring, a process accelerated by strong acids, strong bases, and elevated temperatures. For optimal integrity, the compound should be stored in solid form under refrigerated and dark conditions. In solution, particularly for long-term storage, frozen conditions are recommended. The experimental frameworks provided in this guide offer robust methodologies for researchers to quantitatively determine these properties, ensuring the reliable and effective use of this valuable synthetic intermediate in their research and development endeavors.

References

- Vertex AI Search Result, citing a study on L-Pyroglutamic acid solubility determined by isothermal satur

- Vertex AI Search Result, discussing the stability analysis of β-lactams and their degrad

-

NIH National Center for Biotechnology Information. Stability of β-lactam antibiotics in bacterial growth media. Available from: [Link]

-

ResearchGate. Stability of frozen stock solutions of beta-lactam antibiotics.... Available from: [Link]

-

MDPI. Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. Available from: [Link]

-

ResearchGate. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Available from: [Link]

-

PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available from: [Link]

-

RSC Publishing. Analytical Methods. Available from: [Link]

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives.... Available from: [Link]

-

NIH National Center for Biotechnology Information. Benzyl 5-oxoprolinate. Available from: [Link]

-

Semantic Scholar. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives.... Available from: [Link]

Sources

- 1. 51523-00-3(Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]

- 2. labproinc.com [labproinc.com]

- 3. L-Pyroglutamic acid CAS#: 98-79-3 [m.chemicalbook.com]

- 4. L-Pyroglutamic Acid | 98-79-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. L-Pyroglutamic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Biological Activities of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold (a

Recent pharmacological evaluations have positioned these derivatives as potent antimicrobial and anticancer agents.[1] Specifically, hydrazone-functionalized derivatives at the C3 position have demonstrated low-micromolar activity against multidrug-resistant (MDR) Staphylococcus aureus and non-small cell lung cancer (A549) lines. This guide provides a comprehensive technical analysis of their synthesis, structure-activity relationships (SAR), and experimental protocols for biological validation.

Chemical Foundation & Synthetic Strategy

The Core Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is generated via an aza-Michael addition followed by cyclization between itaconic acid and an amine. Unlike flexible linear peptides, this lactam ring orients the C3-carboxylic acid and N1-substituent in specific vectors, facilitating interaction with enzymatic pockets (e.g., MMP active sites) or bacterial DNA gyrase.

Synthetic Workflow

The synthesis is modular, allowing diversity at the N1 position (via amine selection) and the C3 position (via carboxylic acid derivatization).

DOT Diagram 1: Modular Synthesis Workflow

Caption: Modular synthesis pathway from itaconic acid to bioactive hydrazone and azole derivatives.[2]

Therapeutic Applications & Mechanisms[5]

Antimicrobial Activity

Derivatives bearing 5-nitrothiophene or 5-nitrofuran moieties at the C3-hydrazone position have emerged as lead candidates against Gram-positive pathogens.

-

Target: Likely interference with bacterial biofilm formation and DNA replication machinery.

-

Key Findings:

-

Compound 21 (5-nitrothiophene hydrazone) exhibited an MIC of 3.9 µg/mL against S. aureus, superior to Cefuroxime (7.8 µg/mL) in comparative assays.

-

Activity extends to MRSA and biofilm-forming E. coli.

-

Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)

| Compound Derivative | R-Group (Hydrazone) | S. aureus (ATCC 9144) | E. coli (ATCC 8739) | B. cereus (ATCC 11778) |

| Control (Cefuroxime) | N/A | 7.8 | 32 | 7.8 |

| Hydrazone A | 5-Nitrothiophene | 3.9 | 62.5 | 31.25 |

| Hydrazone B | 5-Nitrofuran | 7.8 | 125 | 62.5 |

| Hydrazone C | 4-Chlorobenzyl | 62.5 | >250 | 125 |

Anticancer Activity

The scaffold demonstrates selective cytotoxicity against human lung adenocarcinoma (A549) cells while sparing normal human small airway epithelial cells (HSAEC1-KT).

-

Mechanism: Induction of apoptosis via mitochondrial membrane potential depolarization. The hydrazone linkage is critical; hydrolysis releases the active pharmacophore or the intact molecule acts as a chelator.

-

Selectivity: Compounds with a free amino group on the N1-phenyl ring (deacetylated) show higher potency than their acetamide counterparts.

-

Data: 5-nitrothiophene derivatives reduce A549 cell viability to <20% at 100 µM.

MMP Inhibition (Anti-Metastatic)

The C3-carboxylic acid or its hydroxamic acid derivatives function as Zinc Binding Groups (ZBG) within the catalytic domain of Matrix Metalloproteinases (MMP-2 and MMP-9).

-

Structural Logic: The pyrrolidinone ring acts as a spacer, positioning the ZBG into the active site Zn²⁺ ion, while the N1-aryl group interacts with the S1' hydrophobic pocket.

DOT Diagram 2: Structure-Activity Relationship (SAR)

Caption: SAR Map highlighting critical substitution zones for optimizing biological potency.

Experimental Protocols

Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol validates the formation of the core scaffold.

-

Reagents: Itaconic acid (0.75 mol), N-(4-aminophenyl)acetamide (0.5 mol), Water (100 mL).

-

Procedure:

-

Combine reagents in a round-bottom flask.

-

Reflux the mixture for 12 hours . The water acts as the solvent and promotes the aza-Michael addition/cyclization.

-

Cool the mixture to room temperature.

-

Acidify with 5% HCl (100 mL) and stir for 5 minutes to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

-

Validation:

-

Yield: ~70-80%.

-

1H NMR (DMSO-d6): Look for pyrrolidinone ring protons:

2.5-2.7 (CH2), 3.3-3.4 (CH), 3.8-4.0 (NCH2). COOH signal at

-

Synthesis of Hydrazone Derivatives (The Active Agents)

-

Esterification: Reflux the acid from 4.1 in Methanol with catalytic H2SO4 for 8 hours. Neutralize and filter.

-

Hydrazinolysis: Reflux the methyl ester with Hydrazine Hydrate (excess) in ethanol for 4 hours. Cool and collect the hydrazide precipitate.

-

Condensation:

-

Dissolve the hydrazide (1 eq) in propan-2-ol.

-

Add the appropriate aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde) (1.1 eq).

-

Reflux for 2-4 hours.

-

Cool, filter the precipitate, and recrystallize from ethanol/DMF.

-

In Vitro Cytotoxicity Assay (MTT Protocol)

Standardized for A549 cells.

-

Seeding: Plate A549 cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add test compounds (dissolved in DMSO, final concentration <0.5%) at graded concentrations (e.g., 1-100 µM). Include Cisplatin as a positive control.[1]

-

Incubation: Incubate for 24 to 72 hours at 37°C, 5% CO2.

-

Development:

-

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

-

Remove media and dissolve formazan crystals in DMSO (100 µL).

-

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 2021. Link

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 2022.[1][3] Link

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 2023. Link

-

Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 2020.[4] Link

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 2025.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Synthesis and Derivatization of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Introduction & Scope

The 2-pyrrolidinone scaffold is a privileged pharmacophore in modern drug discovery. Specifically, derivatives of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid have demonstrated profound multi-target biological activities. Recent pharmacological profiling has identified these derivatives as potent Monoacylglycerol Lipase (MAGL) inhibitors for analgesia and oncology[1], nootropic agents targeting Alzheimer's disease pathways (AChE, BChE, BACE-1)[2], and first-in-class nonpeptide antagonists for the Relaxin-3/RXFP3 system[3].

This application note provides a comprehensive, self-validating methodology for the synthesis of the racemic core, its chiral resolution to the biologically critical (S)-enantiomer, and its subsequent derivatization into high-value active pharmaceutical ingredients (APIs).

Mechanistic Pathway & Workflow

Synthetic workflow for (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Causality in Experimental Design

To ensure high yield and stereochemical integrity, the experimental design relies on three mechanistic pillars:

-

Aqueous Fusion for Core Assembly: The initial construction of the pyrrolidone ring utilizes water as the sole solvent. The reaction between benzylamine and itaconic acid (methylidenesuccinic acid) proceeds via a tandem aza-Michael addition followed by intramolecular lactamization[1]. Water acts as an environmentally benign solvent that actively facilitates the necessary proton transfers, driving the precipitation of the highly crystalline racemic product upon cooling and eliminating the need for complex chromatographic purification.

-

Late-Stage Chiral Resolution: Asymmetric synthesis of the pyrrolidone core often suffers from low atom economy and complex catalytic requirements. Synthesizing the racemate via a robust, high-yielding aqueous fusion and subsequently resolving it—either via preparative chiral HPLC or diastereomeric salt crystallization—ensures a highly scalable route to the pure (S)-enantiomer with >95% enantiomeric excess (ee)[3].

-

Mild Activation for Derivatization: Converting the C3-carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is highly efficient for unreactive anilines but risks racemization of the sensitive C3 stereocenter if temperatures exceed 40 °C[3]. To preserve the (S)-configuration, modern protocols employ mild amide coupling reagents such as TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and N-methylimidazole (NMI), which form a highly reactive acyl imidazolium intermediate without generating strongly acidic or basic conditions that promote enolization[3].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Racemic 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Objective: High-yield synthesis of the racemic core scaffold.

-

Preparation: In a 250 mL round-bottom flask, suspend itaconic acid (1.0 equiv, e.g., 13.0 g, 100 mmol) in 50 mL of deionized water.

-

Addition: Slowly add benzylamine (1.05 equiv, 11.25 g, 105 mmol) dropwise to the stirring suspension. Caution: The reaction is moderately exothermic.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 12 hours[4]. The mixture will become homogeneous before a precipitate begins to form.

-

Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. Adjust the pH to ~2 using 1M HCl to ensure complete protonation of the carboxylic acid[1].

-

Purification: Filter the resulting white solid under vacuum, wash with cold water (2 × 20 mL), and recrystallize from an ethanol/water mixture. Dry under a vacuum to afford the product (Yield: ~75%)[1].

Self-Validation Checkpoint: Confirm product formation via FTIR. The disappearance of the primary amine bands and the appearance of a sharp lactam carbonyl stretch at ~1734 cm⁻¹ and a carboxylic acid carbonyl at ~1627 cm⁻¹ validate successful cyclization[1].

Protocol B: Chiral Resolution to the (S)-Enantiomer

Objective: Isolation of the stereopure (S)-enantiomer for targeted biological activity.

-

Sample Preparation: Dissolve the racemic 1-benzyl-5-oxopyrrolidine-3-carboxylic acid in a minimal volume of CH₂Cl₂/Methanol (1:1 v/v).

-

Preparative HPLC: Inject the sample onto a Preparative Chiral HPLC system equipped with a CHIRALPAK® IA column (250 x 4.6 mm, 5 μm)[3].

-

Elution: Elute isocratically using a mobile phase of 1:1 (5% MeOH in CH₂Cl₂) / hexanes at a flow rate of 1.0 mL/min[3].

-

Recovery: Collect the peak corresponding to the (S)-enantiomer (retention time determined via stereopure standards or vibrational circular dichroism). Evaporate the solvent under reduced pressure.

Self-Validation Checkpoint: Perform analytical chiral HPLC. The isolated (S)-enantiomer must demonstrate an enantiomeric excess (ee) of >95% before proceeding to derivatization[3].

Protocol C: Mild Derivatization to (S)-Amide Derivatives

Objective: Coupling of the (S)-acid with functionalized anilines/amines without racemization.

-

Activation: To a stirred solution of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) under nitrogen at room temperature, add TCFH (1.2 equiv) and NMI (2.5 equiv)[3]. Stir for 30 minutes to form the active acyl species.

-

Coupling: Add the target amine/aniline (1.1 equiv) to the reaction mixture. Stir at room temperature overnight (approx. 16 hours).

-

Workup: Dilute the reaction mixture with EtOAc (30 mL). Wash sequentially with saturated aqueous NaHCO₃ (10 mL), 1M HCl (10 mL), and brine (10 mL)[3].

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel 60, eluting with a gradient of Chloroform/MeOH/NH₄OH)[3].

Self-Validation Checkpoint: Analyze the purified product via LC-MS to confirm the target mass. ¹H-NMR (DMSO-d₆) should display the preservation of the C3 methine proton multiplet at δ 3.26–3.42 ppm, confirming structural integrity[4].

Quantitative Data & Biological Profiling

The versatility of the 1-benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold allows for diverse derivatization. Table 1 summarizes the physicochemical yields and primary biological targets of key derivatives synthesized using variations of the protocols above.

Table 1: Physicochemical and Biological Profiling of Key Derivatives

| Compound Scaffold | R-Group Modification | Yield (%) | Primary Biological Target | Reference |

| Racemic Core | N/A (Intermediate Acid) | 75% | N/A | [1] |

| Benzoxazole Amide | 2-Aminophenol fusion (via PPA) | 57–70% | Monoacylglycerol Lipase (MAGL) | [1] |

| Oxadiazole Amide | 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | 33–88% | Relaxin-3/RXFP3 System | [3] |

| Triazole Hydrazide | Substituted isothiocyanates | 65–85% | AChE / BChE / BACE-1 | [2] |

| Hydrazone | 5-nitrothiophene-2-carbaldehyde | 66.8% | Antimicrobial (MRSA) | [4] |

References

-

[1] Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. Available at:[Link]

-

[2] Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]

-

[3] Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System. PMC / NIH. Available at:[Link]

-

[4] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at:[Link]

Sources

Application Note: High-Purity Synthesis and Utilization of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid in Neuroprotective Drug Discovery

Topic: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in Neuroprotective Agent Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 428518-42-7) represents a "privileged scaffold" in medicinal chemistry, distinct from the more common pyroglutamic acid derivatives. As a constrained

Introduction: The Chiral -Proline Scaffold

In neuroprotective drug design, rigidifying the backbone of a bioactive molecule is a proven strategy to improve metabolic stability and receptor selectivity. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid serves as a conformationally constrained GABA mimetic and a linker that orients pharmacophores in precise 3D space.

Unlike 2-pyrrolidone derivatives (e.g., Piracetam), the 3-carboxylic acid substitution pattern allows for the introduction of complex substituents that can interact with deep enzymatic pockets, such as the catalytic aspartic acid dyad of

Key Applications

-

BACE-1 Inhibition: The scaffold acts as a P2-P3 linker, positioning aryl groups to occupy the S2' subsite of the BACE-1 enzyme, preventing amyloid-

plaque formation. -

Nav1.8 Sodium Channel Blockers: Amide derivatives of this acid have shown efficacy in modulating neuronal excitability, offering neuroprotection against excitotoxicity.

Chemical Basis & Retrosynthetic Logic

The synthesis challenges lie not in the formation of the pyrrolidone ring, but in establishing the stereocenter at the C3 position. While asymmetric Michael additions exist, the industrial standard relies on the Aza-Michael addition of benzylamine to itaconic acid , followed by classical resolution.

Why this route?

-

Atom Economy: Itaconic acid is a renewable, bulk commodity chemical.

-

Scalability: The reaction proceeds in water/solvent-free conditions.

-

Tunability: The resolution step allows access to both (S) and (R) enantiomers depending on the chiral resolving agent used.

Protocol: Scalable Synthesis and Resolution

Objective: Synthesis of enantiopure (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.

Phase A: Formation of the Racemic Scaffold

Reagents: Itaconic acid (1.0 eq), Benzylamine (1.0 eq), Water (Solvent).

-

Mixing: Charge a round-bottom flask with Itaconic acid (130 g, 1.0 mol). Add water (100 mL) to form a slurry.

-

Addition: Add Benzylamine (107 g, 1.0 mol) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temperature <60°C to prevent polymerization.

-

Reflux: Heat the mixture to reflux (approx. 100-105°C) for 12 hours. The water will distill off as the internal temperature rises to 120-130°C (melt phase reaction).

-

Workup: Cool the melt to 80°C and add dilute HCl (10%) to adjust pH to 2.0. The product precipitates as a white solid.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Yield: ~90-95% (Racemic).

-

Purity: >98% (HPLC).

-

Phase B: Optical Resolution (The Critical Step)

Reagents: (R)-(+)-

-

Salt Formation: Dissolve the racemic acid (100 g) in boiling isopropanol (500 mL).

-

Addition: Add (R)-(+)-

-Methylbenzylamine (0.55 eq) slowly. -

Crystallization: Allow the solution to cool slowly to room temperature over 6 hours, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (S)-acid crystallizes out (due to lower solubility of the (S,R)-salt pair in IPA).

-

Filtration: Collect the crystals.

-

Liberation: Suspend the salt in water and acidify with 1M HCl to pH 1-2. Extract the free acid with ethyl acetate (

mL). -

Drying: Dry organic layer over MgSO

, filter, and concentrate. -

Recrystallization: Recrystallize from Ethyl Acetate/Hexane to upgrade ee%.

Target Specification:

-

Appearance: White crystalline powder.

-

Melting Point: 100–102°C.

Quality Control: Chiral HPLC Method

To ensure the integrity of the neuroprotective agent, the enantiomeric purity must be validated.

| Parameter | Condition |

| Column | Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm |